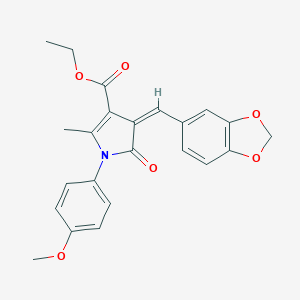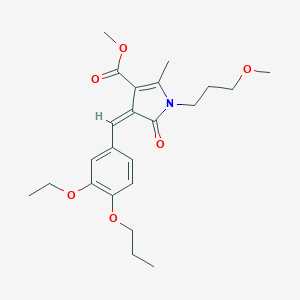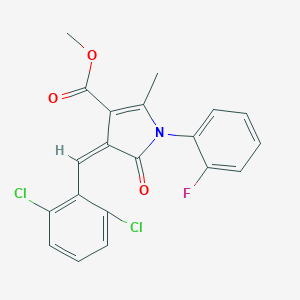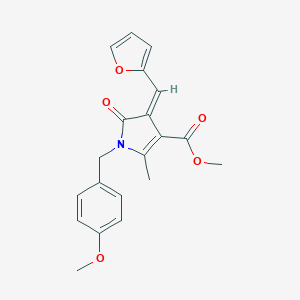![molecular formula C20H23N3O2S B299074 (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299074.png)
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one, also known as DMF-T, is a thiazolone-based fluorescent probe that has been used in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one works by undergoing a nucleophilic addition reaction with the target molecule, resulting in a change in fluorescence intensity. The reaction is reversible, and the fluorescence can be monitored in real-time. The mechanism of action of (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one is based on the thiazolone ring system, which is highly sensitive to changes in the local environment.
Biochemical and Physiological Effects:
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has been shown to have minimal toxicity and does not interfere with cellular metabolism. It has been used to study the redox state of cells and to monitor the oxidative stress response. (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has also been employed in imaging studies to detect reactive oxygen species and to investigate the mitochondrial membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one in lab experiments include its high sensitivity and selectivity, its ability to detect reactive oxygen species and other biological molecules in real-time, and its compatibility with various imaging techniques. The limitations of (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one include its limited stability in aqueous solutions, its potential for photobleaching, and its sensitivity to changes in pH and temperature.
Direcciones Futuras
For (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one research include the development of new methods for synthesizing the compound, the optimization of its fluorescence properties, and the exploration of its potential applications in vivo. (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one could be used to study the redox state of cells in animal models of disease and to investigate the role of oxidative stress in various pathological conditions. Additionally, (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one could be used to develop new diagnostic tools for detecting oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has been reported using different methods. One of the methods involves the reaction of 2-(2,4-dimethylanilino)thiazol-4-one with 5-(diethylamino)-2-furfural in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has been used as a fluorescent probe to detect various biological molecules such as cysteine, glutathione, and nitric oxide. It has also been used to study the redox state of cells and to monitor the oxidative stress response. (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one has been employed in imaging studies to detect reactive oxygen species and to investigate the mitochondrial membrane potential.
Propiedades
Nombre del producto |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C20H23N3O2S |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H23N3O2S/c1-5-23(6-2)18-10-8-15(25-18)12-17-19(24)22-20(26-17)21-16-9-7-13(3)11-14(16)4/h7-12H,5-6H2,1-4H3,(H,21,22,24)/b17-12- |
Clave InChI |
MMTIFRDUKBOOFA-ATVHPVEESA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C |
SMILES canónico |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)

![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
